molecular formula C17H11ClN2O6 B5906913 3-(2-chloro-5-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 728024-56-4

3-(2-chloro-5-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B5906913
CAS No.: 728024-56-4
M. Wt: 374.7 g/mol
InChI Key: CNGWHVBWTIIPBT-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone linking two distinct aromatic moieties: a 2-chloro-5-nitrophenyl group and a phthalimide (1,3-dioxo-isoindole) unit. The chloro substituent may modulate lipophilicity and steric effects, impacting solubility and binding affinity.

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O6/c18-13-6-5-9(20(25)26)7-12(13)14(8-15(21)22)19-16(23)10-3-1-2-4-11(10)17(19)24/h1-7,14H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGWHVBWTIIPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138157
Record name β-(2-Chloro-5-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728024-56-4
Record name β-(2-Chloro-5-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728024-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(2-Chloro-5-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:

Compound Structural Features Synthesis Key Properties/Applications Reference
3-(2-Chloro-5-nitrophenyl)-3-(1,3-dioxo-isoindol-2-yl)propanoic acid (Target) Propanoic acid linker; 2-chloro-5-nitrophenyl and phthalimide groups. Not explicitly described in evidence; likely involves coupling of precursors. Potential biological activity inferred from analogs; possible metal coordination via phthalimide. N/A
(2S)-2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid (Cl-NQTrp) Propanoic acid linker; naphthoquinone and indole groups. One-step synthesis protocol with HPLC-MS and NMR validation. Studied for interactions with intrinsically disordered proteins (e.g., Tau K18).
Phthalimide-nitrate derivatives (Compounds 1–6 in ) Phthalimide linked to nitrate esters via methyl, ethyl, or benzyl spacers. Multi-step synthesis; evaluated via Ames test. Mutagenicity varies with spacer length and substitution (e.g., meta-aromatic groups reduce risk).
3-(1,3-Dioxo-isoindol-2-yl)-1H-pyrazole-5-carboxylic acid Pyrazole-carboxylic acid fused with phthalimide. Not specified; commercial availability noted. Potential building block for heterocyclic drug candidates.
Sodium (1,3-dioxo-isoindol-2-yl)acetate Acetate linker; phthalimide group. Neutralization of phthalimide acetic acid with NaHCO₃. Forms coordination polymers with calcium, suggesting applications in materials chemistry.
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride Propanoic acid linker; reduced isoindole (dihydro vs. dioxo). Commercial synthesis; hydrochloride salt form. Altered electronic properties due to lack of phthalimide’s carbonyl groups.

Key Observations:

Structural Variations: The target compound’s nitro group distinguishes it from analogs like Cl-NQTrp (naphthoquinone) and phthalimide-nitrate derivatives (nitrate esters). Nitro groups are associated with higher electrophilicity but may raise toxicity concerns compared to indole or naphthoquinone systems .

Synthetic Approaches :

  • Cl-NQTrp and phthalimide-nitrate derivatives employ one-step and multi-step syntheses, respectively. The target compound’s synthesis may require similar coupling strategies (e.g., TBTU-mediated amide bond formation, as in ) .

Functional Differences: Biological Activity: Cl-NQTrp targets protein aggregation, while phthalimide-nitrate derivatives prioritize antimutagenic design . Material Science Applications: Sodium phthalimide-acetate forms calcium coordination polymers, suggesting the target compound’s utility in metal-organic frameworks (MOFs) .

Safety Profiles: Phthalimide-nitrate derivatives with methyl spacers and meta-substitution exhibit lower mutagenicity, whereas nitroaromatics (e.g., target compound) may require rigorous genotoxicity testing .

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